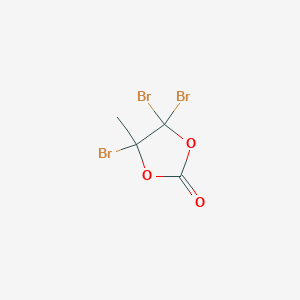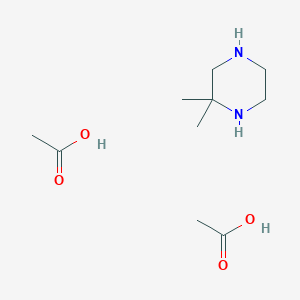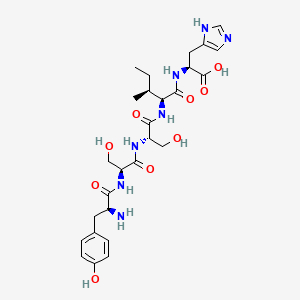
L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- is a peptide composed of five amino acids: L-histidine, L-tyrosine, L-serine, L-serine, and L-isoleucine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The hydroxyl groups on serine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of alkylated serine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, the histidine residue can participate in metal ion coordination, while the tyrosine residue can undergo phosphorylation, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Histidine, L-seryl-L-tyrosyl-L-valyl-L-isoleucyl-: Similar structure but with valine instead of serine.
L-Seryl-L-tyrosyl-L-valyl-L-isoleucyl-L-histidine: Different sequence but similar amino acid composition
Uniqueness
L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of two serine residues in the sequence allows for multiple phosphorylation sites, enhancing its potential for modulating signaling pathways .
Eigenschaften
CAS-Nummer |
825613-62-5 |
|---|---|
Molekularformel |
C27H39N7O9 |
Molekulargewicht |
605.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C27H39N7O9/c1-3-14(2)22(26(41)31-19(27(42)43)9-16-10-29-13-30-16)34-25(40)21(12-36)33-24(39)20(11-35)32-23(38)18(28)8-15-4-6-17(37)7-5-15/h4-7,10,13-14,18-22,35-37H,3,8-9,11-12,28H2,1-2H3,(H,29,30)(H,31,41)(H,32,38)(H,33,39)(H,34,40)(H,42,43)/t14-,18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
VIRBUEOELWZPJW-XHBPQKIWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


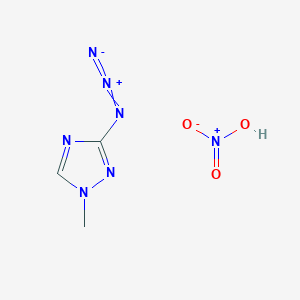
![1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene](/img/structure/B14219003.png)
![1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol](/img/structure/B14219011.png)
![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
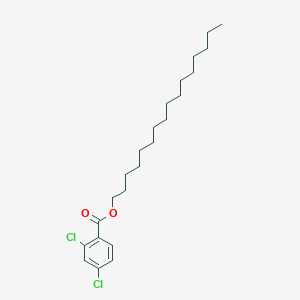
![1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14219032.png)

![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)
![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
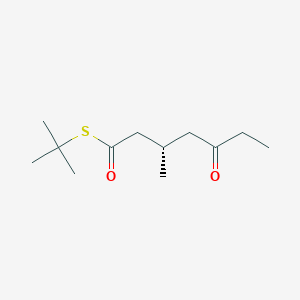
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
